2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide
Description
This compound is a quinoline-based acetamide derivative characterized by a sulfanyl bridge linking the quinoline core to an N-(3,5-ditert-butylphenyl)acetamide moiety. Its structural elucidation likely employs X-ray crystallography (using software like SHELX ) and spectroscopic techniques such as NMR and UV (as demonstrated in studies on related compounds ). Its hydrogen-bonding capabilities, critical for molecular recognition, can be analyzed via graph set theory, a method established for understanding intermolecular interactions in crystalline states .
Properties
IUPAC Name |
2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O2S/c1-32(2,3)22-14-23(33(4,5)6)16-24(15-22)36-28(39)20-40-31-25(19-35)29(21-12-10-9-11-13-21)30-26(37-31)17-34(7,8)18-27(30)38/h9-16H,17-18,20H2,1-8H3,(H,36,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUWMARUNWJYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C#N)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Friedländer synthesis, involving the condensation of the aniline with a ketone.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Sulfanyl Linkage: The sulfanyl group can be attached through a thiolation reaction, where a thiol reacts with a halogenated precursor.
Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoline core or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions (solvent, temperature).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets, such as enzymes or receptors involved in disease processes.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s quinoline core distinguishes it from pyrido-pyrimidine derivatives, such as the equimolecular combination described in . While both share acetamide functionalities, the latter’s pyrido[4,3-d]pyrimidin core incorporates iodine and fluorine substituents, which enhance electrophilic reactivity and bioavailability compared to the quinoline-based compound’s dimethyl and phenyl groups .
Table 1: Core Structure and Substituent Comparison
Hydrogen Bonding and Crystal Packing
The target compound’s sulfanyl and acetamide groups facilitate hydrogen-bonding networks, critical for stability and crystal packing. Bernstein et al. highlight that such patterns dictate solubility and melting points. In contrast, glycosides like Zygocaperoside () rely on hydroxyl groups for hydrogen bonding, resulting in higher aqueous solubility but lower thermal stability compared to the hydrophobic tert-butyl groups in the target compound .
Table 2: Hydrogen Bonding and Physical Properties
Pharmacological and Toxicological Profiles
The tert-butyl groups in the target compound may reduce metabolic degradation, extending half-life compared to less sterically hindered analogs. However, –5 caution that bulky substituents (e.g., tert-butyl) can complicate synthetic scalability and increase environmental persistence, as seen in TRI-reported revisions for lead and zinc compounds .
Research Findings and Limitations
- Synthetic Challenges: The tert-butyl and cyano groups necessitate multi-step synthesis, contrasting with simpler glycosides () .
- Computational Modeling : SHELX-based crystallographic data () and graph set analysis () are critical for predicting packing efficiency and stability .
- Data Gaps : Specific pharmacokinetic data (e.g., IC₅₀, LogP) for the target compound are absent in the provided evidence, requiring extrapolation from structural analogs.
Biological Activity
The compound 2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide (CAS No. 670272-80-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 485.6 g/mol. The structure features a quinoline core linked to a sulfanyl group and a tert-butyl-substituted acetamide moiety.
Research indicates that this compound exhibits several biological activities, primarily through the inhibition of specific enzymes and interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit human recombinant alkaline phosphatase (h-TNAP), which plays a crucial role in various physiological processes including bone mineralization and dephosphorylation reactions .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, although detailed MIC (Minimum Inhibitory Concentration) values are yet to be established .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits alkaline phosphatase | |
| Antimicrobial | Potential activity against bacterial strains | |
| Cytotoxicity | Preliminary cytotoxic effects in cancer cells |
Case Studies and Research Findings
- Alkaline Phosphatase Inhibition : A study evaluated the compound's inhibitory effects on various isoforms of alkaline phosphatase. It was found to exhibit selectivity towards tissue-nonspecific alkaline phosphatase (h-TNAP), suggesting potential applications in conditions where alkaline phosphatase plays a role .
- Cytotoxicity : In vitro studies conducted on cancer cell lines indicated that the compound may induce cytotoxic effects, leading to apoptosis in certain types of cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), which is a common pathway for inducing cell death.
- Antimicrobial Testing : The compound was tested against several bacterial strains, demonstrating varying degrees of efficacy. Further studies are required to elucidate the specific mechanisms by which it exerts its antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
